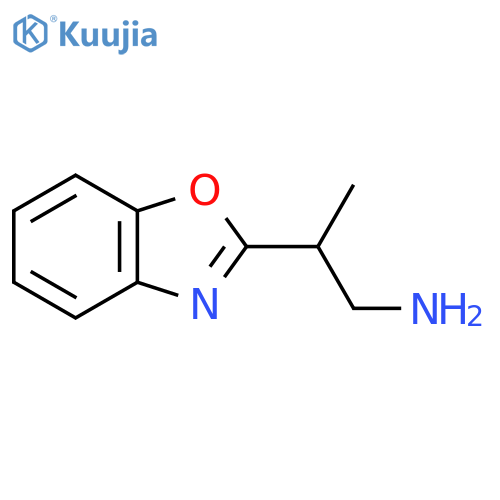Cas no 1249255-95-5 (2-(1,3-Benzoxazol-2-yl)propan-1-amine)

1249255-95-5 structure
商品名:2-(1,3-Benzoxazol-2-yl)propan-1-amine
CAS番号:1249255-95-5
MF:C10H12N2O
メガワット:176.215082168579
MDL:MFCD16839949
CID:4691189
PubChem ID:62676959
2-(1,3-Benzoxazol-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-benzoxazol-2-yl)propan-1-amine
- 2-(1,3-Benzoxazol-2-yl)propan-1-amine
-
- MDL: MFCD16839949
- インチ: 1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3
- InChIKey: FYGVUVGJGNEHCM-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2N=C1C(C)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- トポロジー分子極性表面積: 52
2-(1,3-Benzoxazol-2-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B165321-1g |
2-(1,3-Benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 1g |
$ 865.00 | 2022-06-07 | ||
| Life Chemicals | F8881-0263-5g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 95%+ | 5g |
$2538.0 | 2023-09-06 | |
| TRC | B165321-100mg |
2-(1,3-Benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 100mg |
$ 135.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-100mg |
2-(Benzo[d]oxazol-2-yl)propan-1-amine |
1249255-95-5 | 95% | 100mg |
¥7160.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-500mg |
2-(Benzo[d]oxazol-2-yl)propan-1-amine |
1249255-95-5 | 95% | 500mg |
¥16164.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-1g |
2-(Benzo[d]oxazol-2-yl)propan-1-amine |
1249255-95-5 | 95% | 1g |
¥19094.00 | 2024-08-09 | |
| Enamine | EN300-97891-0.05g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 95.0% | 0.05g |
$205.0 | 2025-02-21 | |
| Enamine | EN300-97891-5.0g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 95.0% | 5.0g |
$2566.0 | 2025-02-21 | |
| Enamine | EN300-97891-5g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 5g |
$2566.0 | 2023-09-01 | ||
| Enamine | EN300-97891-10g |
2-(1,3-benzoxazol-2-yl)propan-1-amine |
1249255-95-5 | 10g |
$3807.0 | 2023-09-01 |
2-(1,3-Benzoxazol-2-yl)propan-1-amine 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
1249255-95-5 (2-(1,3-Benzoxazol-2-yl)propan-1-amine) 関連製品
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
